6H05 (trifluoroacetate)

Vue d'ensemble

Description

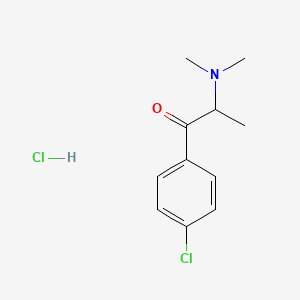

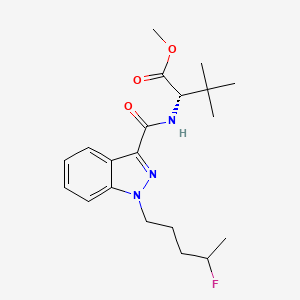

6H05 is a small molecule that allosterically binds to a mutant cysteine on oncogenic K-Ras (G12C), thus inhibiting its function . It disrupts both switch-I and switch-II, altering the native nucleotide preference to favor GDP over GTP, which impedes binding to Raf . 6H05 is selective for mutant Cys-12 and does not affect wild-type K-Ras .

Synthesis Analysis

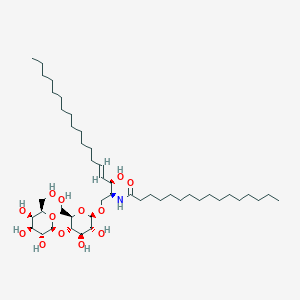

6H05 (TFA) has a molecular weight of 590.15 . It is synthesized using trifluoroacetic acid (TFA), which is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis

The molecular formula of 6H05 (trifluoroacetate) is C22H31ClF3N3O4S3 . Its InChI code is 1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7) .Physical And Chemical Properties Analysis

6H05 (trifluoroacetate) has a molecular weight of 590.1 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 11, and a rotatable bond count of 11 . Its exact mass is 589.1117322 g/mol .Applications De Recherche Scientifique

Photoredox Decarboxylation

Trifluoroacetate plays a significant role in photoredox catalysis, specifically in the decarboxylative trifluoromethylation of (hetero)arenes. This method showcases the utility of trifluoroacetic acid in trifluoromethylation reactions, being tolerant of various (hetero)arenes and functional groups (Yang et al., 2018).

Organic and Organometallic Chemistry

Trifluoroacetate is increasingly used as a catalyst or stoichiometric reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).

Various Synthesis Applications

Widely used in organic synthesis, trifluoroacetic acid (TFA) facilitates a range of chemical transformations, such as rearrangements, functional group deprotections, and trifluoromethylations (López & Salazar, 2013).

Crystal Structure Studies

Trifluoroacetic acid's role in crystallography is highlighted by its involvement in the formation of unique hydrates and molecular structures, as demonstrated through X-ray powder diffraction studies (Mootz & Schilling, 1992).

Reagent in Nucleophilic Ring Opening of Epoxides

As a catalyst, Iron(III) trifluoroacetate is effective in the alcoholysis, hydrolysis, and acetolysis of epoxides, demonstrating its versatility in chemical reactions (Iranpoor & Adibi, 2000).

Residual Analysis in Pharmaceutical Applications

Trifluoroacetate is crucial in pharmaceutical applications, particularly in determining the concentration of residual TFA in various samples, an important aspect considering its toxic nature (Kaiser & Rohrer, 2004).

Catalytic Activity in Metal-Organic Frameworks

The catalytic activity of metal-organic frameworks, specifically UiO-66(Zr), can be enhanced using trifluoroacetic acid. This approach leads to more open frameworks and increased catalytic efficacy for Lewis acid catalyzed reactions (Vermoortele et al., 2013).

Mécanisme D'action

Target of Action

6H05 trifluoroacetate is a selective and allosteric inhibitor of the oncogenic mutant K-Ras (G12C) . K-Ras is a protein that plays a key role in cell growth and differentiation .

Mode of Action

The compound works by allosterically binding to a mutant cysteine on the K-Ras (G12C) protein . This binding disrupts both switch-I and switch-II of the K-Ras protein, altering the native nucleotide preference to favor GDP over GTP . This impedes the protein’s ability to bind to Raf, a downstream effector .

Biochemical Pathways

The Ras family of small GTPases, which includes K-Ras, function as molecular switches. They cycle between a GTP-bound active state and a GDP-bound inactive state, turning on downstream Raf protein kinases . This initiates complex signaling pathways involved in cell growth, differentiation, and apoptosis . By inhibiting K-Ras (G12C), 6H05 trifluoroacetate disrupts these pathways .

Result of Action

The result of 6H05 trifluoroacetate’s action is the inhibition of the function of the oncogenic mutant K-Ras (G12C) . This disruption of K-Ras function can potentially inhibit the growth and proliferation of cells with this mutation .

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMYIJSFFJXIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClF3N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6H05 (trifluoroacetate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

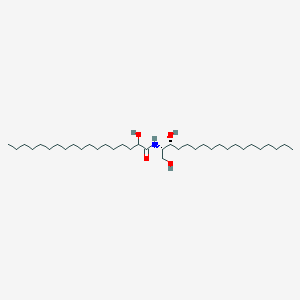

![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)

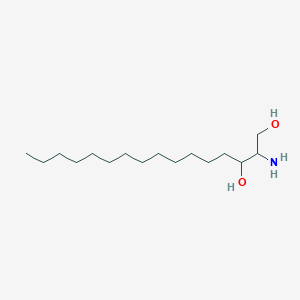

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)

![N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide](/img/structure/B3026341.png)